molecular formula C20H25ClN4O5S B2713049 N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE CAS No. 1323432-13-8

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2713049
CAS No.: 1323432-13-8
M. Wt: 468.95
InChI Key: LGSUHVIQBWZSPC-UHFFFAOYSA-N
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Description

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE is a synthetic small molecule featuring:

  • A benzothiazole core substituted with methoxy groups at positions 4 and 5.
  • A 1,2-oxazole ring with a methyl group at position 2.
  • A morpholine-ethyl side chain linked via an amide bond.
  • A hydrochloride salt formulation, likely enhancing aqueous solubility and stability.

The methoxy groups may confer electron-donating effects, influencing binding affinity, while the morpholine moiety improves solubility .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S.ClH/c1-13-12-16(29-22-13)19(25)24(7-6-23-8-10-28-11-9-23)20-21-17-14(26-2)4-5-15(27-3)18(17)30-20;/h4-5,12H,6-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSUHVIQBWZSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the benzothiazole and isoxazole intermediates. The benzothiazole intermediate can be synthesized through a condensation reaction involving 4,7-dimethoxybenzothiazole and appropriate amines. The isoxazole ring is often formed via a cyclization reaction involving nitrile oxides and alkenes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization have been explored to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The benzothiazole and isoxazole rings play crucial roles in binding to these targets and exerting their effects .

Comparison with Similar Compounds

Core Structural Variations

The target compound’s benzothiazole-oxazole hybrid core distinguishes it from analogs in the evidence. For example:

  • Benzimidazole-sulfoxide derivatives (e.g., 3q/3r in ) feature a sulfoxide-bridged benzimidazole core, which may enhance metabolic stability compared to the target’s oxazole .

Substituent Effects

Compound Key Substituents Impact on Properties
Target Compound 4,7-Dimethoxy, morpholine-ethyl Enhanced solubility (HCl salt), electron-rich benzothiazole
4g 4-Chlorophenyl, thiazolidinone Electron-withdrawing Cl may reduce solubility
4h 2,6-Difluorophenyl Increased lipophilicity (LogP)
3q/3r Morpholinylpropoxy, methoxy Improved solubility via morpholine
  • Methoxy vs.
  • Morpholine Positioning : The morpholine-ethyl chain in the target may offer better steric compatibility with targets than the morpholinylpropoxy group in 3q/3r , which has a longer linker .

Spectral Characterization

  • Target Compound : Expected NMR signals include aromatic protons from benzothiazole (δ 6.5–8.0 ppm), oxazole methyl (δ 2.5–3.0 ppm), and morpholine protons (δ 3.5–4.0 ppm).
  • 4g : Aromatic protons appear at δ 7.45–8.10 ppm, while thiazolidinone carbonyl IR stretches occur at ~1700 cm⁻¹.
  • 3q/3r : Benzimidazole protons resonate at δ 6.54–8.21 ppm, with sulfoxide S=O IR bands near 1050 cm⁻¹.

Pharmacological and Physicochemical Implications

  • Solubility : The target’s hydrochloride salt and morpholine group likely confer superior aqueous solubility compared to neutral analogs like 4g or halogenated derivatives .
  • Bioavailability: The oxazole ring may reduce metabolic degradation compared to thiazolidinone or sulfoxide cores in analogs .
  • Target Selectivity : The 4,7-dimethoxy pattern could enhance selectivity for enzymes with hydrophobic pockets (e.g., kinases) versus the chloro/fluoro-substituted analogs targeting oxidative stress pathways .

Biological Activity

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzothiazole moiety, morpholine group, and an oxazole ring. Its molecular formula is C14H21N3O3SC_{14}H_{21}N_3O_3S, with a molecular weight of approximately 295.40 g/mol. The compound is soluble in organic solvents and has been studied for its pharmacological properties.

Anti-inflammatory Activity

One of the primary areas of research regarding this compound is its anti-inflammatory potential. Studies have shown that derivatives of benzothiazole exhibit significant anti-inflammatory effects by modulating various signaling pathways.

  • Mechanism of Action : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in activated macrophages. This inhibition is often linked to the suppression of the NF-κB pathway, which plays a crucial role in inflammatory responses .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are relevant in various biological processes:

  • Acetylcholinesterase Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

A comprehensive review of studies highlights several findings related to the biological activity of this compound:

Study FocusFindingsReference
Anti-inflammatorySignificant reduction in NO and cytokine levels in LPS-stimulated RAW264.7 cells
Enzyme activityPotential AChE inhibitory activity observed in similar benzothiazole derivatives
Signal transductionModulation of NF-κB signaling pathway leading to decreased inflammation

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including:

  • Isoxazole ring formation : Cyclization of precursors under controlled temperature and solvent conditions (e.g., ethanol or acetonitrile) .
  • Benzothiazole coupling : Use of reagents like thionyl chloride to introduce the benzothiazole moiety, followed by amine coupling .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .
    Optimization : Design of Experiments (DoE) principles, such as varying solvent polarity, temperature gradients (e.g., 60–100°C), and stoichiometric ratios, can enhance yields. Flow chemistry systems may improve reproducibility for scale-up .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) for resolving crystal structures, particularly to confirm stereoelectronic effects of methoxy and morpholine groups .

Q. What preliminary biological screening assays are suitable for this compound?

  • Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based or colorimetric readouts (e.g., ATPase activity) .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacterial strains (e.g., MIC values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s structure-activity relationships (SAR)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., ATP-binding pockets in kinases). Focus on hydrogen bonding with the morpholine group and hydrophobic interactions with the benzothiazole core .
  • Quantum Mechanical Calculations : DFT (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • MD Simulations : GROMACS for analyzing conformational stability in aqueous or lipid bilayer environments .

Q. How should researchers address contradictions in biological activity data across studies?

  • Comparative Assays : Replicate experiments under standardized conditions (e.g., pH, serum concentration) to isolate variables .
  • Structural Analogues : Synthesize derivatives (e.g., replacing methoxy with fluorine) to test hypotheses about substituent effects .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., benzothiazole-morpholine hybrids) to identify trends .

Q. What strategies are effective for improving the compound’s metabolic stability?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • CYP450 Inhibition Assays : Use liver microsomes to identify metabolic hotspots (e.g., oxidation of the methyl group on the oxazole ring) .
  • Isotope Labeling : 14C^{14}C-tagged analogs for tracking metabolic pathways via LC-MS .

Q. How can advanced spectroscopic techniques resolve ambiguities in reaction mechanisms?

  • In Situ IR Spectroscopy : Monitor intermediate formation during synthesis (e.g., acyl chloride intermediates) .
  • EPR Spectroscopy : Detect radical species in oxidative coupling steps .
  • 2D NMR (COSY, NOESY) : Assign complex proton environments in multi-ring systems .

Data Contradiction and Validation

Q. What steps validate crystallographic data when SHELX refinements show discrepancies?

  • Twinned Data Analysis : Use TWINLAW in SHELXL to identify and model twinning .
  • R-Factor Comparison : Cross-validate with independent datasets (e.g., Cambridge Structural Database entries) .
  • Hirshfeld Surface Analysis : Evaluate intermolecular interactions (e.g., hydrogen bonds) to confirm packing motifs .

Q. How to reconcile conflicting SAR data between in vitro and in vivo models?

  • Pharmacokinetic Profiling : Measure plasma protein binding and tissue distribution to explain efficacy gaps .
  • Metabolite Identification : LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes .

Methodological Resources

  • Crystallography : SHELX suite for small-molecule refinement .
  • Synthetic Protocols : Multi-step procedures from and .
  • Computational Tools : AutoDock Vina, Gaussian 16, GROMACS .

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